molecular formula C17H23ClN2O4S B5275806 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5275806
M. Wt: 386.9 g/mol
InChI Key: CNQVGCRPIBHPPT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a carboxamide group, a chlorinated ethoxybenzene sulfonyl group, and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acids or their derivatives.

    Attachment of the Chlorinated Ethoxybenzene Sulfonyl Group: This step involves sulfonylation reactions where the chlorinated ethoxybenzene sulfonyl chloride reacts with the piperidine derivative.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-3-9-19-17(21)13-6-5-10-20(12-13)25(22,23)14-7-8-16(24-4-2)15(18)11-14/h3,7-8,11,13H,1,4-6,9-10,12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQVGCRPIBHPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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